molecular formula C7H4ClF3O2S B6181522 2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl chloride CAS No. 2613381-38-5

2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl chloride

Cat. No.: B6181522
CAS No.: 2613381-38-5
M. Wt: 244.6
InChI Key:
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Description

2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl chloride is a chemical compound that has garnered significant interest in various fields of research due to its unique structural properties and reactivity. This compound features a difluoromethyl group, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(difluoromethyl)-5-fluorobenzene with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorosulfonation processes, where the reaction conditions are optimized for high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, sulfonyl fluorides, and sulfonic acids .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl chlorides and fluorinated benzene derivatives, such as:

Uniqueness

The uniqueness of 2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl chloride lies in its specific combination of functional groups, which imparts distinct reactivity and properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl chloride involves the introduction of a sulfonyl chloride group onto a difluoromethyl substituted benzene ring.", "Starting Materials": [ "2-(difluoromethyl)-5-fluorobenzene", "Sulfonyl chloride", "Thionyl chloride", "Chlorine gas", "Anhydrous sodium sulfate", "Anhydrous potassium carbonate", "Methanol", "Diethyl ether" ], "Reaction": [ "The starting material 2-(difluoromethyl)-5-fluorobenzene is dissolved in anhydrous methanol and cooled to 0°C.", "Thionyl chloride is added dropwise to the reaction mixture and the resulting mixture is stirred at room temperature for 2 hours.", "The reaction mixture is then heated to reflux for 2 hours and the excess thionyl chloride is removed under reduced pressure.", "The resulting intermediate is dissolved in anhydrous diethyl ether and cooled to 0°C.", "Sulfonyl chloride is added dropwise to the reaction mixture and the resulting mixture is stirred at room temperature for 2 hours.", "The reaction mixture is then heated to reflux for 2 hours and the excess sulfonyl chloride is removed under reduced pressure.", "The resulting crude product is purified by recrystallization from anhydrous diethyl ether and dried over anhydrous sodium sulfate.", "The purified product is then treated with chlorine gas in the presence of anhydrous potassium carbonate to yield the final product 2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl chloride." ] }

CAS No.

2613381-38-5

Molecular Formula

C7H4ClF3O2S

Molecular Weight

244.6

Purity

95

Origin of Product

United States

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